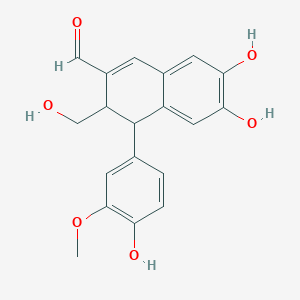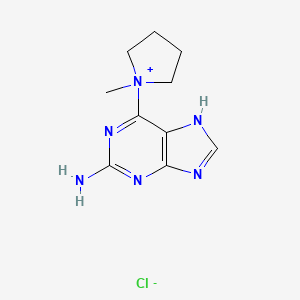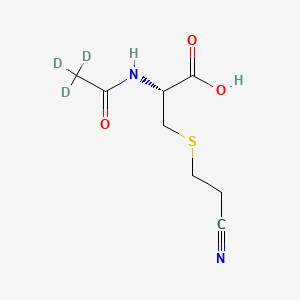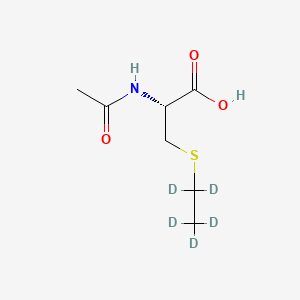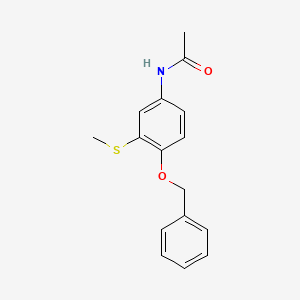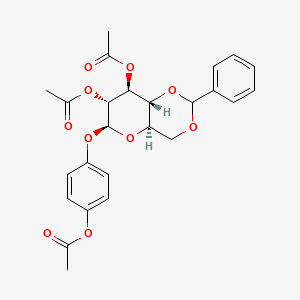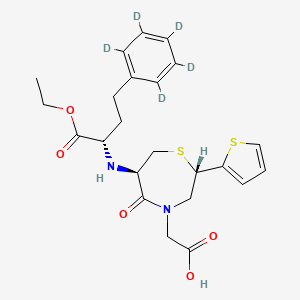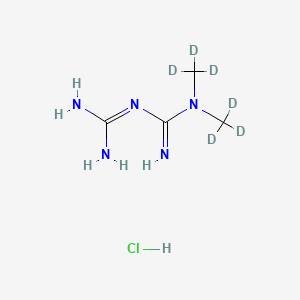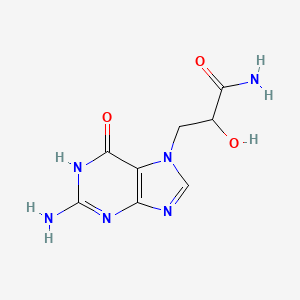
N7-(2-Carbamoyl-2-hydroxyethyl)guanine
Overview
Description
N7-(2-Carbamoyl-2-hydroxyethyl)guanine is a DNA adduct formed by the interaction of glycidamide, a metabolite of acrylamide, with DNA . Acrylamide is a substance commonly found in foods containing reducing sugars and asparagine that are heated at high temperatures, such as biscuits, cereals, bread, French fries, chips, popcorn, and coffee . The International Agency for Research on Cancer (IARC) classifies acrylamide as a Group 2A carcinogen, indicating it is probably carcinogenic to humans .
Mechanism of Action
Target of Action
N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct . It is formed by glycidamide, which is the metabolite of acrylamide . The primary target of N7-CAG is the DNA molecule, specifically guanine bases .
Mode of Action
N7-CAG interacts with DNA by forming an adduct with guanine bases . This interaction is facilitated by glycidamide, a metabolite of acrylamide . The formation of this adduct can cause mutations and inhibit transcription and DNA replication, leading to cell death or abnormal cells .
Pharmacokinetics
It has been detected in urine samples of individuals exposed to acrylamide , suggesting that it is excreted from the body through the urinary system
Result of Action
The formation of the N7-CAG adduct can lead to mutations and inhibit transcription and DNA replication . This can result in cell death or the formation of abnormal cells . The presence of N7-CAG in DNA is a marker of exposure to acrylamide and its genotoxic effects .
Action Environment
The formation of N7-CAG is influenced by environmental factors such as diet and occupational exposure. Foods containing reducing sugars and asparagine, when heated at high temperatures, can contain acrylamide . Occupational exposure to acrylamide, such as in the water, paper, and textile industries, can also lead to the formation of N7-CAG . The levels of N7-CAG can vary significantly between individuals, suggesting that individual factors and environmental exposure levels can influence the action, efficacy, and stability of N7-CAG .
Biochemical Analysis
Biochemical Properties
The full name compound interacts with DNA to form DNA adducts . These interactions can cause mutations and inhibit transcription and DNA replication .
Cellular Effects
The full name compound’s interaction with DNA can lead to cell death or the formation of abnormal cells . This is due to the mutations it causes and its inhibitory effects on transcription and DNA replication .
Molecular Mechanism
The full name compound exerts its effects at the molecular level through its metabolite, glycidamide . Glycidamide can interact with DNA to form DNA adducts, which can cause mutations and inhibit transcription and DNA replication .
Temporal Effects in Laboratory Settings
It has been observed that the compound can be detected in dried blood spot samples from subjects who have consumed a lot of acrylamide-containing foods .
Metabolic Pathways
The full name compound is involved in the metabolic pathway of acrylamide . Acrylamide can be converted to glycidamide by CYP2E1 in phase I metabolism .
Preparation Methods
N7-(2-Carbamoyl-2-hydroxyethyl)guanine is typically formed in vivo through the metabolic conversion of acrylamide to glycidamide by the enzyme CYP2E1 . Glycidamide then reacts with DNA to form the adduct . In laboratory settings, the compound can be synthesized by reacting glycidamide with guanine under controlled conditions
Chemical Reactions Analysis
N7-(2-Carbamoyl-2-hydroxyethyl)guanine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N7-(2-Carbamoyl-2-hydroxyethyl)guanine has several scientific research applications:
Comparison with Similar Compounds
N7-(2-Carbamoyl-2-hydroxyethyl)guanine is unique due to its formation from glycidamide, a metabolite of acrylamide . Similar compounds include other DNA adducts formed by different metabolites of carcinogenic substances, such as:
N7-(2-Hydroxyethyl)guanine: Formed by the interaction of ethylene oxide with DNA.
N7-(2-Oxoethyl)guanine: Formed by the interaction of acetaldehyde with DNA.
These compounds share similar mechanisms of action but differ in their specific formation pathways and the carcinogenic substances involved.
Properties
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHZNJOFXOGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676273 | |
| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163734-06-3 | |
| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is N7-(2-Carbamoyl-2-hydroxyethyl)guanine and how is it formed?
A1: this compound (N7-GA-Gua) is a DNA adduct, meaning it is a chemical compound that forms a covalent bond with DNA. It is formed primarily through the metabolic pathway of acrylamide (AA), a probable human carcinogen found in various cooked foods and cigarette smoke. AA is metabolized to glycidamide (GA), a reactive epoxide, which then directly interacts with the N7 position of guanine bases in DNA to form N7-GA-Gua. [, , , ]
Q2: Why is the formation of N7-GA-Gua considered detrimental?
A2: N7-GA-Gua is considered a promutagenic lesion, meaning its presence in DNA can lead to mutations. The adduct can cause mispairing during DNA replication, ultimately leading to heritable changes in the DNA sequence. These mutations can disrupt normal cellular processes and potentially contribute to the development of cancer. [, , ]
Q3: Is N7-GA-Gua formation limited to specific organs?
A3: Research indicates that N7-GA-Gua formation is not organ-specific. Studies show detectable levels of the adduct in various tissues, including the liver, lungs, kidneys, and even in the testes of exposed animals. The specific levels may vary depending on the tissue type, exposure levels, and individual metabolic capabilities. [, , ]
Q4: Are there any differences in N7-GA-Gua formation between adults and young individuals?
A4: Studies comparing adult and neonatal mice found significantly higher levels of N7-GA-Gua in neonates following GA exposure. This suggests heightened susceptibility to adduct formation in younger individuals, possibly due to differences in metabolic enzyme activity and DNA repair mechanisms. [, ]
Q5: How is N7-GA-Gua quantified in biological samples?
A5: A highly sensitive and specific method for quantifying N7-GA-Gua is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using isotope dilution. This technique allows for accurate measurement of adduct levels even at very low concentrations in various biological matrices. [, ]
Q6: Can N7-GA-Gua be used as a biomarker for acrylamide exposure?
A6: Yes, urinary N7-GA-Gua has shown potential as a biomarker for acrylamide exposure. Research suggests a correlation between dietary acrylamide intake, assessed through urinary metabolites, and urinary N7-GA-Gua levels in both smokers and nonsmokers. This suggests that measuring urinary N7-GA-Gua can be a valuable tool in assessing acrylamide-related health risks. [, ]
Q7: What is the significance of studying this compound?
A7: Understanding the formation, biological consequences, and detection of N7-GA-Gua is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
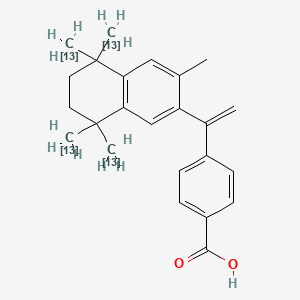
![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
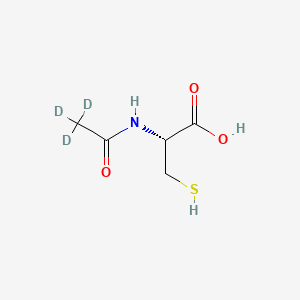
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
